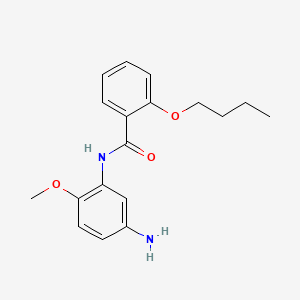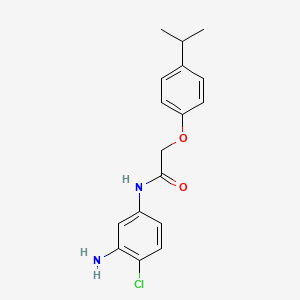
N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-acetamide
Übersicht
Beschreibung
“N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-acetamide” is a chemical compound with the molecular formula C18H21ClN2O2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H21ClN2O2. This indicates that it contains 18 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of “N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-acetamide” is 332.82 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound closely related to the requested chemical, has been synthesized and studied for its anticancer properties. The compound targets the VEGFr receptor and shows potential as an anticancer drug. Its crystal structure was elucidated using various techniques including HNMR and LC-MS, confirming its orthorhombic crystal system and specific space group, alongside details of intermolecular hydrogen bonding (Sharma et al., 2018).
Potential Pesticide Applications
Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally similar to the compound , have been characterized by X-ray powder diffraction and identified as potential pesticides. The study provides detailed diffraction data and unit-cell parameters for these organic compounds (Olszewska et al., 2009).
Vibrational Spectroscopy and Quantum Computational Analysis
The antiviral active molecule N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, structurally related to the target compound, was characterized for its vibrational signatures using Raman and Fourier transform infrared spectroscopy. Density functional theory was used to explore its geometric equilibrium and intermolecular hydrogen bonding, providing insights into its stability and interaction potential (Mary et al., 2022).
Antioxidant Properties
Novel derivatives of N-(2-benzoyl-4-chlorophenyl)acetamides were synthesized and evaluated for their antioxidant properties. The study involved in vitro effects on rat liver microsomal lipid peroxidation levels and ethoxyresorufin O-deethylase activities, confirming significant antioxidant effects (Ayhan-Kılcıgil et al., 2012).
Therapeutic Effect Against Japanese Encephalitis
A novel anilidoquinoline derivative structurally related to the target compound showed significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis. This compound also demonstrated a decrease in viral load and increased survival in infected mice (Ghosh et al., 2008).
Eigenschaften
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-11(2)12-3-6-14(7-4-12)22-10-17(21)20-13-5-8-15(18)16(19)9-13/h3-9,11H,10,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUACEZBKLZOOBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



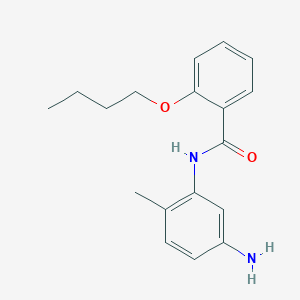
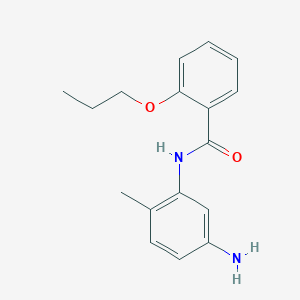
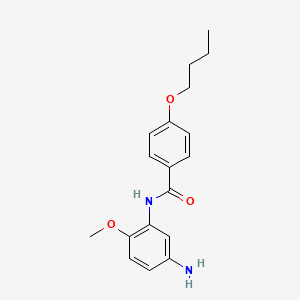
![N-(5-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385030.png)
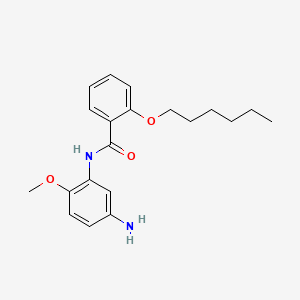
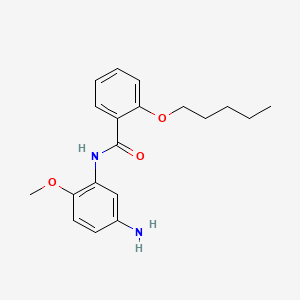
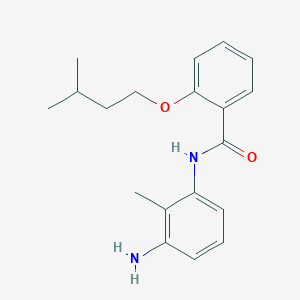
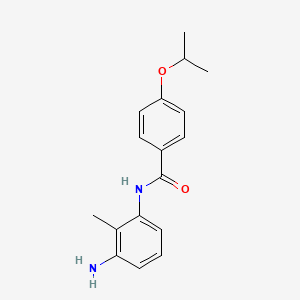
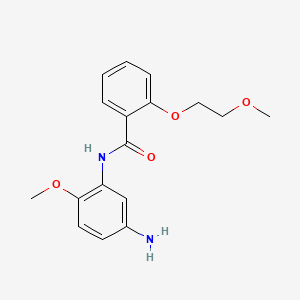



![6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1385046.png)
